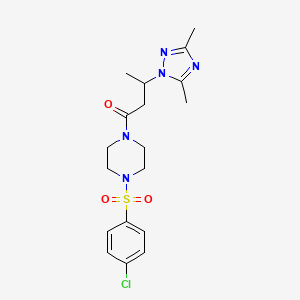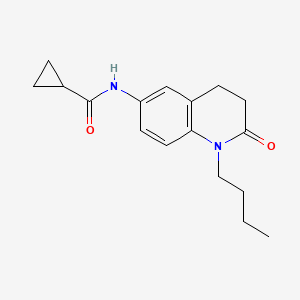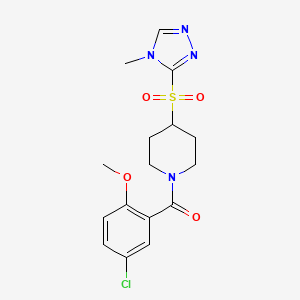![molecular formula C20H16N4O2 B2411023 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide CAS No. 2034616-74-3](/img/structure/B2411023.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring and a methoxynicotinamide moiety. This unique structure imparts significant pharmacological potential, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.
Pharmacokinetics
Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.
Biochemical Analysis
Cellular Effects
They have been found to induce cell cycle arrest at the G2/M phase, suggesting inhibitory effects on tubulin polymerization . They also activate Caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis.
Molecular Mechanism
Related imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway , which is a critical pathway involved in cell cycle progression, apoptosis, and cell growth.
Temporal Effects in Laboratory Settings
Related imidazo[1,2-a]pyridine derivatives have shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL .
Metabolic Pathways
Related imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of ergosterol in yeast cells at 2× MIC , suggesting that they may interfere with the ergosterol biosynthesis pathway.
Preparation Methods
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions . The reaction typically proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide . Another approach involves the use of ethyl acetate as a solvent and TBHP as a promoter for one-pot tandem cyclization and bromination . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anticancer properties, particularly against breast cancer cells . It has also shown promise as an inhibitor of cholinesterase enzymes, making it a potential candidate for the treatment of Alzheimer’s disease . Additionally, imidazopyridine derivatives are explored for their antiviral, antibacterial, and anti-inflammatory activities . In the field of materials science, these compounds are investigated for their luminescent properties and potential use in optoelectronic devices .
Comparison with Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide can be compared with other imidazopyridine derivatives, such as 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides . While these compounds share a common imidazopyridine core, their unique substituents and functional groups confer distinct biological activities and chemical properties. For example, 3-bromoimidazo[1,2-a]pyridines are known for their versatility in further chemical transformations, whereas N-(pyridin-2-yl)amides are recognized for their pharmacological relevance . The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse applications in scientific research.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHRFOHSAKWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

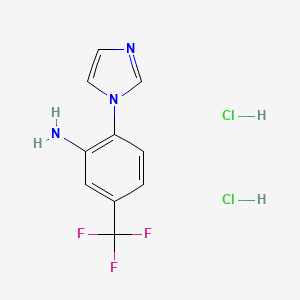
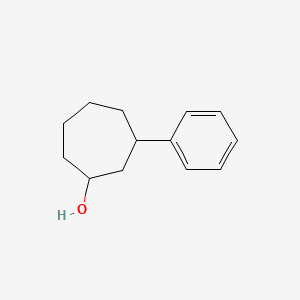
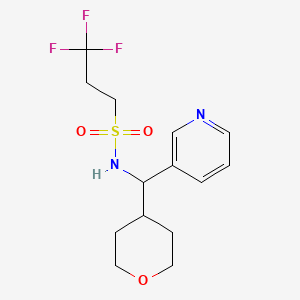

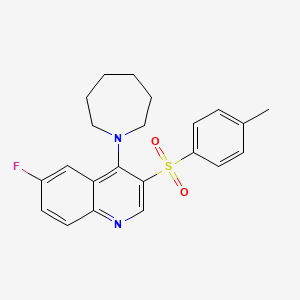
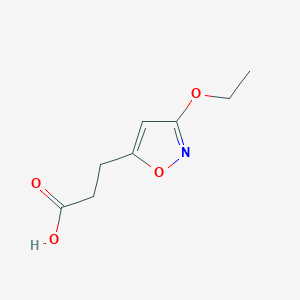
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
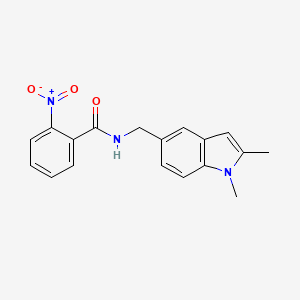
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
